N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Description
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring, a methoxyphenyl group, and a benzamide moiety. It is often used in various scientific research applications due to its stability and reactivity.
Properties
Molecular Formula |
C21H18N4O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C21H18N4O2/c1-14-12-19-20(13-18(14)22-21(26)15-6-4-3-5-7-15)24-25(23-19)16-8-10-17(27-2)11-9-16/h3-13H,1-2H3,(H,22,26) |
InChI Key |
MEEJHICEJXKQDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Substitution Reaction: The benzotriazole intermediate is then subjected to a substitution reaction with 4-methoxyphenyl and 6-methyl groups under controlled conditions.
Amidation: The final step involves the amidation reaction where the substituted benzotriazole is reacted with benzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of benzotriazole and its substituted derivatives.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Use of techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxidized benzotriazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzotriazole compounds with various alkyl groups.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)benzamide: Similar structure but lacks the benzotriazole ring.
4-methoxybenzamide: Contains the methoxyphenyl group but not the benzotriazole or benzamide moieties.
6-methylbenzotriazole: Contains the benzotriazole ring but lacks the methoxyphenyl and benzamide groups.
Uniqueness
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is unique due to the combination of its benzotriazole ring, methoxyphenyl group, and benzamide moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
